

Technical Support Center: AZ-2 (AZD5153) Off-Target Effects

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Compound of Interest		
Compound Name:	AZ-2	
Cat. No.:	B605723	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate the off-target effects of **AZ-2** (AZD5153) in experiments.

Frequently Asked Questions (FAQs)

Q1: What is AZ-2 (AZD5153) and what is its primary mechanism of action?

A1: **AZ-2**, also known as AZD5153, is an orally bioavailable, potent, and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Its primary mechanism of action is to bind to the two bromodomains (BD1 and BD2) of BRD4 simultaneously, a member of the BET family.[1][2] This bivalent binding prevents BRD4 from interacting with acetylated histones on the chromatin, thereby disrupting the transcription of key oncogenes like MYC, and other genes involved in cell cycle progression and apoptosis.[3][4]

Q2: What are the known on-target and potential off-target effects of AZD5153?

A2: As a pan-BET inhibitor, AZD5153 not only binds to BRD4 but also to other BET family members, namely BRD2, BRD3, and BRDT, with comparable affinities.[1] This is a crucial consideration for potential off-target effects within the BET family. The primary on-target effects are the downregulation of transcriptional programs controlled by BET proteins, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[3][4]



A known off-target effect, as determined by a Bromoscan panel, shows that at a concentration of 10 μ M, AZD5153 has the highest affinity for the BET family. The next most potent interaction is with TAF1(2), a non-BET bromodomain, but with significantly lower affinity.[1] Clinical studies have reported side effects such as thrombocytopenia (low platelet count) and fatigue, which are considered on-target class effects of BET inhibitors.[2][5][6][7]

Troubleshooting Guide: Minimizing and Identifying Off-Target Effects

Q3: I am observing unexpected phenotypes in my cell culture experiments with AZD5153. How can I determine if these are due to off-target effects?

A3: Distinguishing on-target from off-target effects is a critical step in drug discovery and validation. Here is a systematic approach to troubleshoot unexpected phenotypes:

- Confirm On-Target Engagement: First, verify that AZD5153 is engaging with its intended target, BRD4, in your experimental system. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assay can confirm target engagement in intact cells.
- Dose-Response Analysis: Perform a dose-response experiment. On-target effects should correlate with the known potency of AZD5153 for BRD4 (in the low nanomolar range). Effects observed only at much higher concentrations are more likely to be off-target.
- Use a Structurally Unrelated BET Inhibitor: Compare the phenotype induced by AZD5153 with that of a structurally different BET inhibitor (e.g., JQ1). If the phenotype is consistent across different inhibitors of the same target, it is more likely to be an on-target effect.
- Rescue Experiments: If the phenotype is due to the inhibition of a specific downstream target of BRD4 (e.g., MYC), attempt to rescue the phenotype by overexpressing that target.
- Global Profiling: Employ unbiased techniques like RNA-sequencing or proteomics to analyze
 the global changes in gene expression or protein abundance after AZD5153 treatment. This
 can help identify affected pathways that are not known to be regulated by BRD4.

Quantitative Data Summary

Table 1: AZD5153 Binding Affinity and Potency



Target	Assay Type	Potency (Ki/IC50)	Reference
BRD4	Fluorescence Polarization	5 nM (Ki)	[1]
BRD4 (foci disruption)	U2OS cells	1.7 nM (IC50)	[3]
BRD2, BRD3, BRDT	Bromoscan	Comparable affinity to BRD4	[1]
TAF1(2)	Bromoscan	pKi = 5.9	[1]

Table 2: Clinically Observed Treatment-Emergent Adverse Events (TEAEs) with AZD5153 Monotherapy

Adverse Event	All Grades (%)	Grade ≥3 (%)	Reference
Fatigue	38.2	7.1	[5][6]
Thrombocytopenia	32.4	14.7	[5][6]
Diarrhea	32.4	3.6	[5][6]
Anemia	Not specified	8.8	[5][6]

Key Experimental Protocols Cellular Thermal Shift Assay (CETSA) to Confirm BRD4 Engagement

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Objective: To verify that AZD5153 binds to and stabilizes BRD4 in a cellular context.

Methodology:

- · Cell Treatment:
 - Plate your cells of interest and grow to 70-80% confluency.



 \circ Treat cells with either DMSO (vehicle control) or varying concentrations of AZD5153 (e.g., 1 nM to 10 μ M) for 1-2 hours at 37°C.

Heat Challenge:

- Harvest cells and resuspend in PBS with protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C for 3 minutes.
- Cell Lysis and Protein Extraction:
 - Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

• Protein Analysis:

- Collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble BRD4 in each sample by Western blotting using a specific anti-BRD4 antibody.
- Quantify the band intensities and plot the percentage of soluble BRD4 as a function of temperature for both DMSO and AZD5153-treated samples. A shift in the melting curve to a higher temperature in the presence of AZD5153 indicates target engagement.

RNA-Sequencing to Identify Off-Target Gene Expression Changes

Objective: To identify global changes in gene expression following AZD5153 treatment to uncover potential off-target pathways.

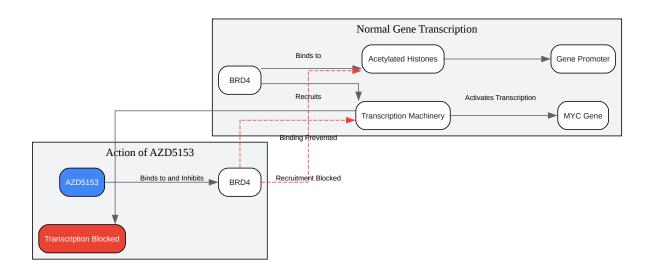
Methodology:



- · Cell Treatment and RNA Extraction:
 - Treat cells with DMSO or a relevant concentration of AZD5153 (e.g., IC50 concentration) for a specific time point (e.g., 6, 12, or 24 hours).
 - Harvest the cells and extract total RNA using a standard kit (e.g., RNeasy Kit, Qiagen).
- · Library Preparation and Sequencing:
 - Assess RNA quality and quantity.
 - Prepare sequencing libraries from the extracted RNA (e.g., using a TruSeq RNA Library Prep Kit, Illumina).
 - Perform high-throughput sequencing (e.g., on an Illumina NovaSeq platform).
- Data Analysis:
 - Perform quality control on the raw sequencing reads.
 - Align the reads to a reference genome.
 - Quantify gene expression levels.
 - Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon AZD5153 treatment.
 - Use pathway analysis tools (e.g., GSEA, DAVID) to identify signaling pathways that are enriched in the differentially expressed genes. Pathways not known to be regulated by BRD4 may represent off-target effects.

Visualizations

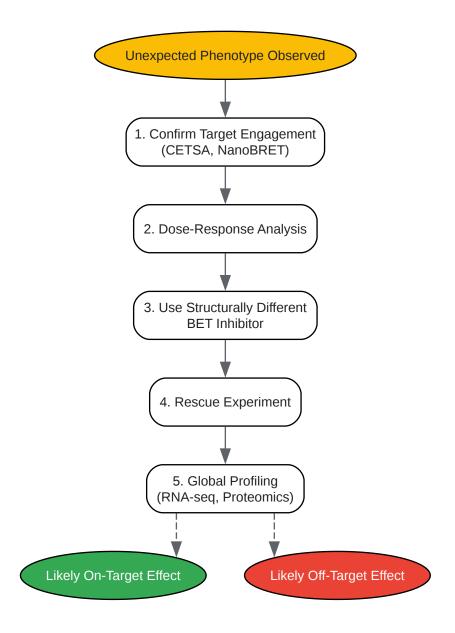




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Caption: Mechanism of action of AZD5153 in inhibiting BRD4-mediated gene transcription.





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Caption: A workflow for troubleshooting unexpected phenotypes observed with AZD5153.

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